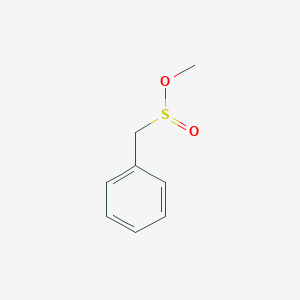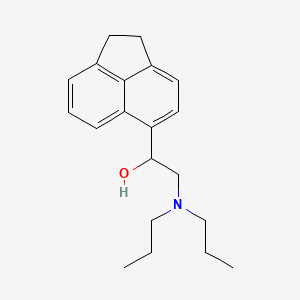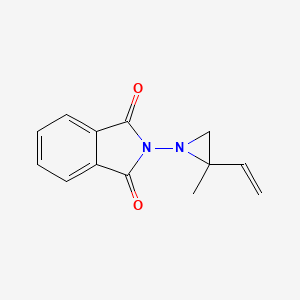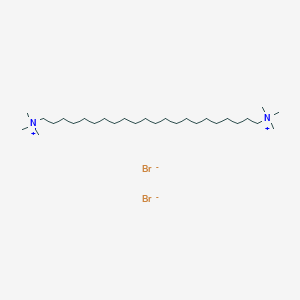
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide typically involves the quaternization of a long-chain alkylamine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Anion exchange reactions can be carried out using salts of the desired anion in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Quaternary ammonium salts with different anions
Scientific Research Applications
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Used in similar applications as a surfactant and antimicrobial agent.
Benzalkonium chloride (BAC): Widely used in disinfectants and antiseptics.
Uniqueness
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes.
Properties
CAS No. |
65114-34-3 |
|---|---|
Molecular Formula |
C28H62Br2N2 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
trimethyl-[22-(trimethylazaniumyl)docosyl]azanium;dibromide |
InChI |
InChI=1S/C28H62N2.2BrH/c1-29(2,3)27-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-28-30(4,5)6;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KLXJCNNNBUJONF-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


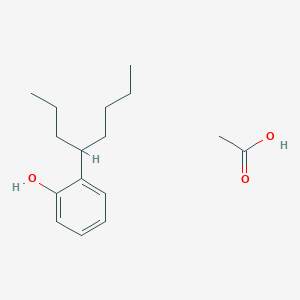
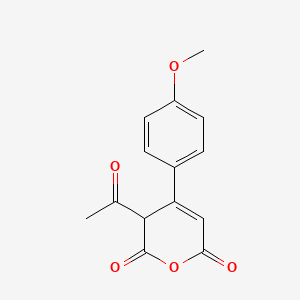
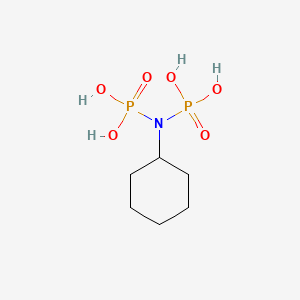

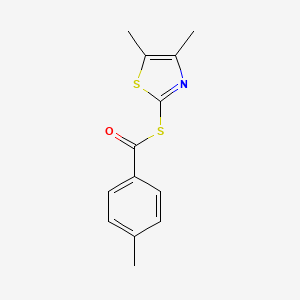
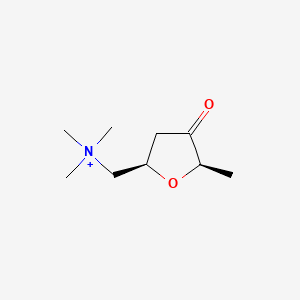
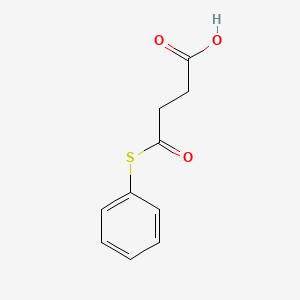
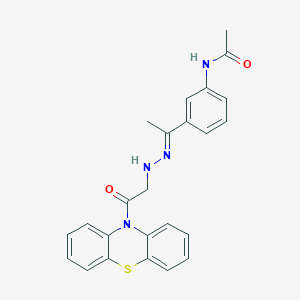
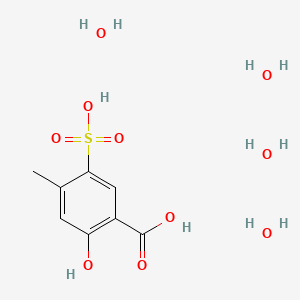
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

